structural characterization of 3-allyl-6-chloro-2-mercaptoquinazolin-4(3H)-one
structural characterization of 3-allyl-6-chloro-2-mercaptoquinazolin-4(3H)-one
An In-depth Technical Guide to the Structural Characterization of 3-allyl-6-chloro-2-mercaptoquinazolin-4(3H)-one
Foreword: The Quinazolinone Scaffold in Modern Drug Discovery
The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse and potent biological activities.[1] Its rigid, heterocyclic structure provides a versatile framework for introducing various functional groups, enabling fine-tuning of pharmacological properties. Within this class, 2-mercaptoquinazolin-4(3H)-one derivatives have garnered significant attention, demonstrating a broad spectrum of activities, including potential as anticancer, antibacterial, and enzyme-inhibiting agents.[2][3] The precise three-dimensional arrangement of substituents on this core is critical to its interaction with biological targets. Therefore, a rigorous and multi-faceted approach to structural characterization is paramount for advancing drug development efforts.
This guide provides a detailed technical overview of the essential analytical techniques for the complete structural elucidation of a specific derivative: 3-allyl-6-chloro-2-mercaptoquinazolin-4(3H)-one . We will explore the causality behind experimental choices, present field-proven protocols, and interpret the resulting data, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Synthetic Pathway: From Precursors to Target Molecule
The logical starting point for characterization is a robust synthesis of the target compound. A common and effective strategy for constructing the 2-mercaptoquinazolin-4(3H)-one core involves the cyclocondensation of an appropriately substituted anthranilic acid with an isothiocyanate.
For the synthesis of 3-allyl-6-chloro-2-mercaptoquinazolin-4(3H)-one, the most direct route utilizes 5-chloroanthranilic acid and allyl isothiocyanate. The reaction proceeds via the formation of an intermediate thiourea, which then undergoes intramolecular cyclization upon heating to yield the final quinazolinone ring system.
Caption: Synthetic route for 3-allyl-6-chloro-2-mercaptoquinazolin-4(3H)-one.
Spectroscopic Elucidation: A Multi-Technique Approach
No single technique can provide a complete structural picture. The synergy between Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential for unambiguously confirming the covalent framework of the molecule.
Caption: Integrated workflow for structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, the precise connectivity of atoms can be established.
Expertise & Causality: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this class of compounds. Its high polarity effectively dissolves the quinazolinone, and importantly, it allows for the observation of exchangeable protons (like N-H), which might be lost in solvents like D₂O.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of DMSO-d₆.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.
-
Data Acquisition (¹H): Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Acquisition (¹³C): Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be additionally run to differentiate between CH, CH₂, and CH₃ carbons.
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Referencing: Calibrate the chemical shifts to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).
Data Interpretation: Expected ¹H NMR Signals
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.5 - 13.5 | Broad Singlet | 1H | N-H / S-H | Exchangeable proton, characteristic of the thioamide/thiol tautomer. |
| ~7.8 - 8.0 | Doublet | 1H | Ar-H (H5) | Aromatic proton ortho to the electron-withdrawing C=O group. |
| ~7.6 - 7.7 | Doublet of Doublets | 1H | Ar-H (H7) | Aromatic proton ortho and meta to chlorine. |
| ~7.4 - 7.5 | Doublet | 1H | Ar-H (H8) | Aromatic proton ortho to chlorine. |
| ~5.9 - 6.1 | Multiplet | 1H | Allyl -CH= | Olefinic proton of the allyl group, split by adjacent CH₂ protons. |
| ~5.1 - 5.3 | Multiplet | 2H | Allyl =CH₂ | Terminal olefinic protons of the allyl group. |
| ~4.5 - 4.7 | Doublet | 2H | Allyl N-CH₂ | Aliphatic protons adjacent to the nitrogen and the double bond. |
Data Interpretation: Expected ¹³C NMR Signals
| Predicted δ (ppm) | Assignment | Rationale |
| ~175 - 178 | C=S (Thione) | Characteristic chemical shift for a thioamide carbon. |
| ~160 - 162 | C=O (Amide) | Carbonyl carbon of the quinazolinone ring. |
| ~145 - 148 | Ar-C (C8a) | Quaternary aromatic carbon fused to the heterocyclic ring. |
| ~138 - 140 | Ar-C (C4a) | Quaternary aromatic carbon fused to the heterocyclic ring. |
| ~131 - 133 | Allyl -CH= | Olefinic carbon of the allyl group.[4] |
| ~125 - 135 | Ar-CH & Ar-C-Cl | Aromatic carbons of the benzene ring. |
| ~115 - 120 | Allyl =CH₂ | Terminal olefinic carbon of the allyl group.[4] |
| ~45 - 48 | Allyl N-CH₂ | Aliphatic carbon attached to the nitrogen. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy excels at identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
Expertise & Causality: The sample is prepared as a KBr pellet to avoid solvent-related absorptions that could obscure key regions of the spectrum. This solid-state measurement provides a clear fingerprint of the compound's vibrational modes.[5]
Experimental Protocol: KBr Pellet Method
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Preparation: Mix ~1 mg of the dry sample with ~100 mg of dry, spectroscopic-grade KBr powder. Grind the mixture thoroughly to a fine powder.
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Pellet Formation: Place the powder in a pellet-forming die and apply pressure (8-10 tons) to form a transparent or translucent pellet.
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Data Acquisition: Record a background spectrum of the empty sample chamber. Then, place the KBr pellet in the spectrometer's sample holder and acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.[5][6]
Data Interpretation: Key Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3100 - 3200 | N-H Stretch | Amide / Thioamide | Indicates the presence of the N-H bond within the ring. |
| 3050 - 3080 | C-H Stretch | sp² (Aromatic/Alkene) | Corresponds to the C-H bonds of the benzene ring and allyl group. |
| 2850 - 2950 | C-H Stretch | sp³ (Aliphatic) | Corresponds to the C-H bonds of the allyl CH₂ group. |
| ~1680 | C=O Stretch | Amide (Lactam) | Strong absorption characteristic of the carbonyl group in the quinazolinone ring.[7] |
| ~1600 & ~1470 | C=C Stretch | Aromatic Ring | Characteristic skeletal vibrations of the benzene ring. |
| ~1100 - 1250 | C=S Stretch | Thioamide | Indicates the presence of the thione functionality. |
| ~700 - 850 | C-Cl Stretch | Aryl Halide | Corresponds to the carbon-chlorine bond vibration. |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and elemental formula of a compound. The fragmentation pattern can also offer valuable structural clues.
Expertise & Causality: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce a strong signal for the protonated molecular ion [M+H]⁺ with minimal fragmentation, allowing for clear determination of the molecular weight.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Introduce the sample into an ESI-mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ adduct. High-resolution mass spectrometry (HRMS) is required for exact mass determination and formula confirmation.[8]
Data Interpretation
-
Molecular Formula: C₁₁H₉ClN₂OS
-
Monoisotopic Mass: 252.0124 g/mol
-
Expected Molecular Ion: An ESI-MS spectrum run in positive mode should show a base peak at m/z 253.0197, corresponding to [M+H]⁺.
-
Isotopic Pattern: A crucial validation step is observing the characteristic isotopic signature of chlorine. There will be two main peaks for the molecular ion cluster: one for the molecule containing ³⁵Cl (M) and another, approximately one-third the intensity, at two mass units higher for the molecule containing ³⁷Cl (M+2). This signature is a definitive indicator of the presence of a single chlorine atom.
X-ray Crystallography: The Definitive Structure
While spectroscopic methods define the covalent structure, single-crystal X-ray diffraction provides the unambiguous, three-dimensional arrangement of atoms in the solid state.[9][10] It is the gold standard for confirming stereochemistry, tautomeric forms, and intermolecular interactions.
Expertise & Causality: The greatest challenge is often growing diffraction-quality single crystals. Slow evaporation of a solution of the compound in a suitable solvent system (e.g., ethanol/dichloromethane or DMSO) is a common and effective technique.[10]
Experimental Protocol: Crystal Growth and Data Collection
-
Crystal Growth: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, DMF, acetonitrile). Allow the solvent to evaporate slowly and undisturbed over several days.
-
Crystal Selection: Identify a well-formed, defect-free single crystal under a microscope.
-
Data Collection: Mount the crystal on a goniometer head and place it in a single-crystal X-ray diffractometer. Data is collected by rotating the crystal in a stream of X-rays.
-
Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure using specialized software (e.g., SHELXTL).[10]
Anticipated Structural Insights
-
Confirmation of Connectivity: Provides ultimate proof of the atomic connections deduced from NMR.
-
Tautomeric Form: Will definitively show whether the C2-S bond is a double bond (thione form) with the proton on N1, or a single bond (thiol form) with the proton on the sulfur atom. The thione form is generally predominant for such systems.
-
Bond Lengths and Angles: Provides precise measurements for all bonds and angles, revealing details like the planarity of the quinazolinone ring system.
-
Intermolecular Interactions: Can reveal hydrogen bonding (e.g., between the N-H group and the C=O of an adjacent molecule) and π-π stacking interactions between the aromatic rings, which govern the crystal packing.[10]
Conclusion
The is a systematic process that relies on the convergence of evidence from multiple analytical techniques. ¹H and ¹³C NMR establish the carbon-hydrogen framework, FT-IR confirms the presence of key functional groups, and mass spectrometry validates the molecular weight and elemental formula. For absolute structural proof, single-crystal X-ray crystallography provides an unparalleled view of the molecule's three-dimensional architecture. By applying the protocols and interpretive principles outlined in this guide, researchers can confidently and accurately elucidate the structure of this and related quinazolinone derivatives, paving the way for further investigation into their promising biological activities.
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